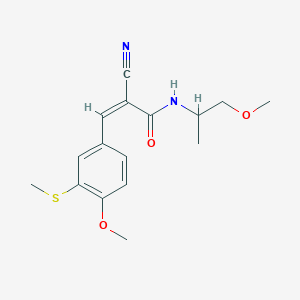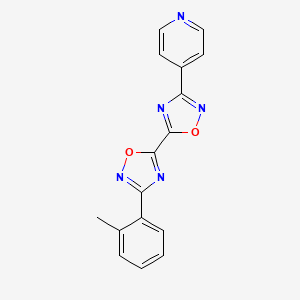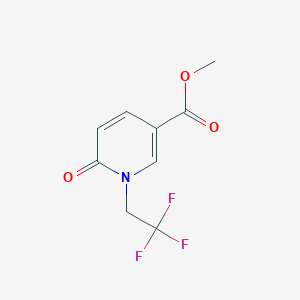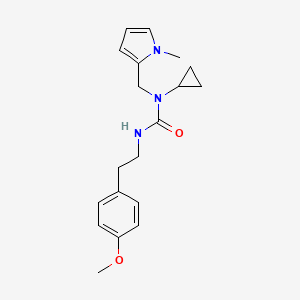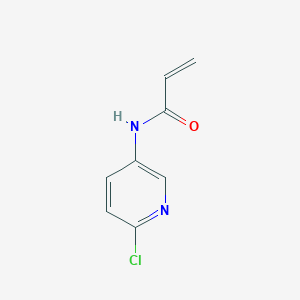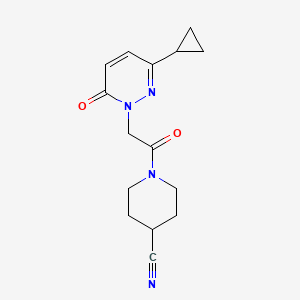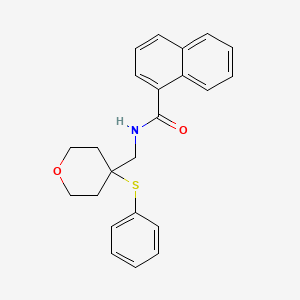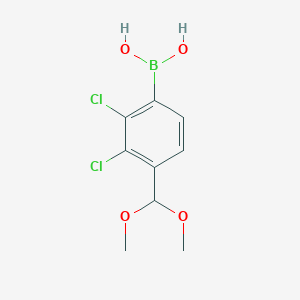
(2,3-ジクロロ-4-(ジメトキシメチル)フェニル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C9H11BCl2O4 and a molecular weight of 264.9 g/mol . This compound is characterized by the presence of boronic acid functionality, which is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
科学的研究の応用
2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid has a wide range of applications in scientific research:
準備方法
The synthesis of 2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid typically involves the reaction of 2,3-dichloro-4-(dimethoxymethyl)phenylboronic ester with a suitable boronic acid derivative under controlled conditions . Industrial production methods often employ large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity .
化学反応の分析
2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding boronic esters or alcohols.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) . The major products formed from these reactions are often utilized in further synthetic applications, including the formation of complex organic molecules .
作用機序
The mechanism by which 2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid exerts its effects involves the formation of boron-oxygen bonds, which facilitate the transfer of organic groups in cross-coupling reactions . The molecular targets include palladium complexes, which act as catalysts in these reactions . The pathways involved typically include oxidative addition, transmetalation, and reductive elimination steps .
類似化合物との比較
Compared to other boronic acids, 2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid is unique due to its dichloro and dimethoxymethyl substituents, which enhance its reactivity and selectivity in cross-coupling reactions . Similar compounds include:
Phenylboronic acid: Lacks the dichloro and dimethoxymethyl groups, making it less reactive in certain reactions.
2,3-Dichlorophenylboronic acid: Similar but lacks the dimethoxymethyl group, affecting its solubility and reactivity.
4-(Dimethoxymethyl)phenylboronic acid: Lacks the dichloro groups, which can influence its stability and reactivity.
特性
IUPAC Name |
[2,3-dichloro-4-(dimethoxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O4/c1-15-9(16-2)5-3-4-6(10(13)14)8(12)7(5)11/h3-4,9,13-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFWGOSGFOXJIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(OC)OC)Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2356650.png)
![N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide](/img/structure/B2356652.png)
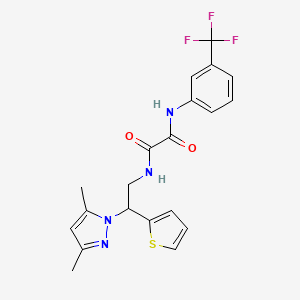
![1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356656.png)
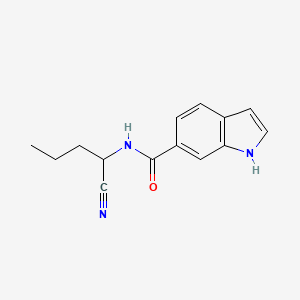
![6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2356658.png)
![5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2356659.png)
